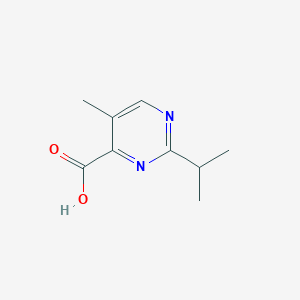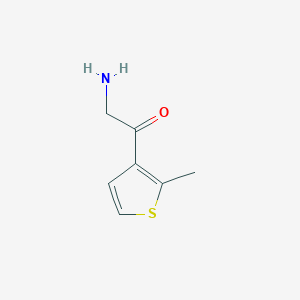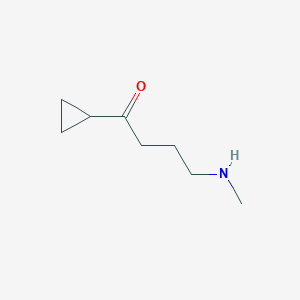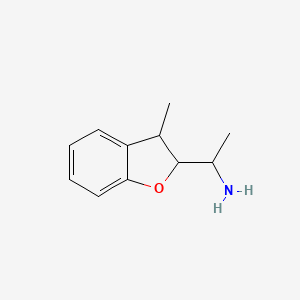
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 3-position of the dihydrobenzofuran ring and an ethanamine group at the 2-position.
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often employ microwave-assisted synthesis to obtain benzofuran derivatives with high yields and fewer side reactions .
Analyse Chemischer Reaktionen
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds such as:
2,3-Dihydro-3-methylbenzofuran: Similar structure but lacks the ethanamine group.
1-(Benzofuran-5-yl)propan-2-amine: Similar structure but has a propan-2-amine group instead of an ethanamine group.
4-Methoxy-5-acetylbenzofuran-6-yloxy acetic acid ethyl ester: Contains additional functional groups like methoxy and acetyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-8,11H,12H2,1-2H3 |
InChI-Schlüssel |
PIBPWCHMFHZHNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC2=CC=CC=C12)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)
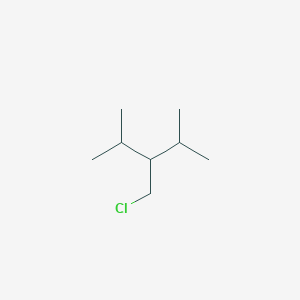
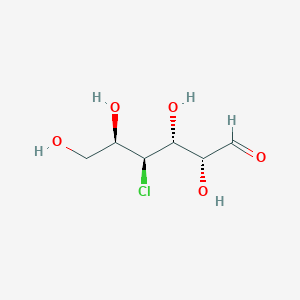
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)

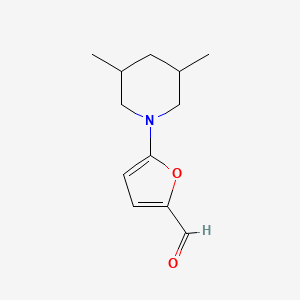
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)



![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
